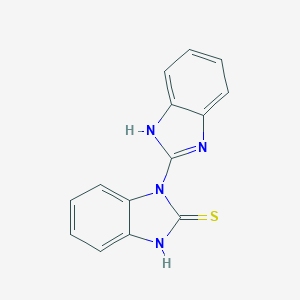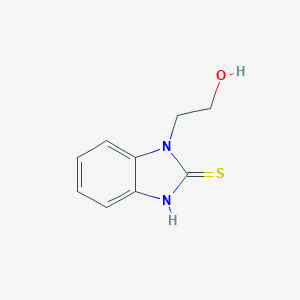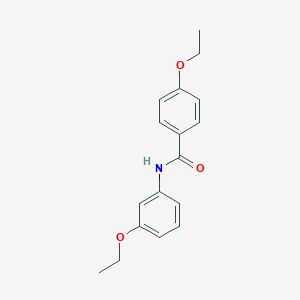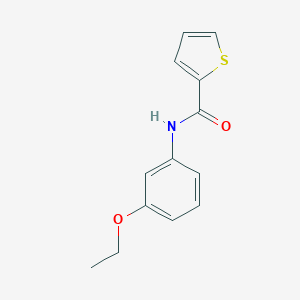
N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine, also known as 2C-E, is a psychoactive drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist. The compound is known for its potent psychedelic effects and has gained popularity in the recreational drug market. However, in recent years, researchers have been investigating the potential scientific applications of 2C-E.
Wirkmechanismus
The exact mechanism of action of N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is involved in various physiological processes such as mood regulation and perception. Activation of the 5-HT2A receptor by N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine is thought to result in altered sensory perception, hallucinations, and other psychedelic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine are complex and varied. It has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Moreover, it has been reported to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuroplasticity and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine in laboratory experiments is its relatively simple synthesis process. Moreover, it has been shown to exhibit various pharmacological effects that may be useful in studying the neurobiology of psychiatric disorders. However, its psychoactive effects may also pose a limitation in some experiments, as they may confound the results.
Zukünftige Richtungen
There are several future directions for research on N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine. One potential area of investigation is its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Another area of interest is its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Moreover, further research is needed to fully understand the mechanism of action of N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine and its effects on various neurotransmitter systems.
Synthesemethoden
The synthesis of N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine involves the reaction of 2-methoxyphenethylamine with 2-ethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Despite its reputation as a recreational drug, N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine has potential scientific applications. It has been reported to exhibit antidepressant and anxiolytic effects in animal models. Moreover, it has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine has been investigated for its potential anti-inflammatory and analgesic properties.
Eigenschaften
Produktname |
N-(2-ethoxybenzyl)-2-(2-methoxyphenyl)ethanamine |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-[(2-ethoxyphenyl)methyl]-2-(2-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H23NO2/c1-3-21-18-11-7-5-9-16(18)14-19-13-12-15-8-4-6-10-17(15)20-2/h4-11,19H,3,12-14H2,1-2H3 |
InChI-Schlüssel |
SOBDYTGSGKUBOC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNCCC2=CC=CC=C2OC |
Kanonische SMILES |
CCOC1=CC=CC=C1CNCCC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(2-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267972.png)
![8-(3-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267973.png)
![8-(4-fluorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267974.png)
![8-(4-chlorophenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267976.png)
![8-(2-methoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267977.png)
![8-(4-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267980.png)
![N-[4-(1H-benzimidazol-2-ylmethyl)phenyl]acetamide](/img/structure/B267987.png)



![6,6-dimethyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B267996.png)


